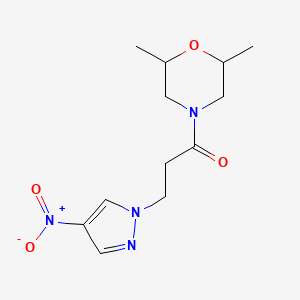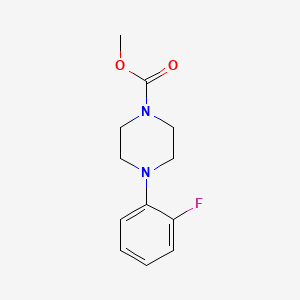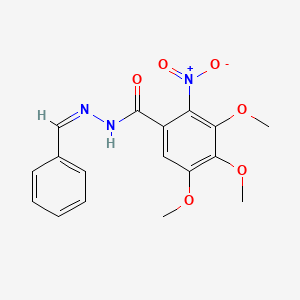![molecular formula C19H17ClF2N4O2S B10903413 4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903413.png)
4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and a chloromethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common approach includes the reaction of 4-chloro-2-methylphenol with formaldehyde and methanol to form the corresponding methoxy derivative. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and chloromethylphenoxy compounds. Examples include:
- 4-chloro-3-(trifluoromethyl)phenyl derivatives
- 4-chloro-2-methylphenoxyacetic acid
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethylpropanoate .
Uniqueness
The uniqueness of 4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17ClF2N4O2S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H17ClF2N4O2S/c1-11-7-14(20)4-6-15(11)28-10-13-8-12(3-5-16(13)27-2)9-23-26-18(17(21)22)24-25-19(26)29/h3-9,17H,10H2,1-2H3,(H,25,29)/b23-9+ |
InChI Key |
DHMBFJGNCIOIOA-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorophenyl)-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903331.png)
![10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B10903333.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B10903337.png)
![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10903339.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide](/img/structure/B10903348.png)
![4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B10903353.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903356.png)
![N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B10903364.png)


![(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B10903396.png)
![5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10903410.png)
